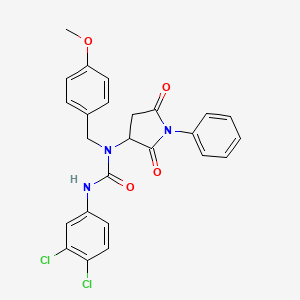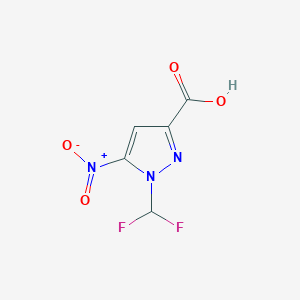![molecular formula C23H18N2OS B10908447 6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10908447.png)
6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one is a complex organic compound characterized by its unique pentacyclic structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure and functional groups make it a subject of interest for researchers exploring novel chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one typically involves multi-step organic synthesis techniques. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the phenyl and thia groups. Key steps include cyclization reactions, functional group transformations, and purification processes. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batch sizes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial synthesis may also explore alternative routes to reduce costs and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions allow for the replacement of certain atoms or groups with different ones, enabling the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents.
Scientific Research Applications
6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one has several scientific research applications:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms. Its unique structure provides insights into the behavior of pentacyclic compounds.
Biology: Researchers explore its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Studies focus on understanding how the compound interacts with biological targets.
Medicine: The compound’s potential therapeutic applications are investigated, particularly in drug development. Its ability to modulate specific biological pathways makes it a candidate for new treatments.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functionalities.
Mechanism of Action
The mechanism of action of 6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved, providing insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 8-phenyl-13-thia-7,20-diazapentacyclo[10.8.0.02,9.03,7.014,19]eicosa-1(20),2,8,11,14,16,18-heptaen-10-one
- 1-(20-Hydroxy-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1,3,5,7,9,11,14,16,18-nonaen-20-yl)propan-2-one
Uniqueness
6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one stands out due to its specific arrangement of phenyl and thia groups within the pentacyclic structure. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C23H18N2OS |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
6-phenyl-3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one |
InChI |
InChI=1S/C23H18N2OS/c26-22-20-18-11-10-15(14-6-2-1-3-7-14)12-19(18)27-23(20)25-13-16-8-4-5-9-17(16)21(25)24-22/h1-9,15H,10-13H2 |
InChI Key |
LINDXIOPBHQUPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1C3=CC=CC=C3)SC4=C2C(=O)N=C5N4CC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-2-{[2-(difluoromethoxy)phenyl]carbonyl}hydrazinecarbothioamide](/img/structure/B10908364.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1-(3-methylpiperidin-1-yl)propan-1-one](/img/structure/B10908377.png)

![methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3-cyclopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10908389.png)
![1-(2,4-dichlorobenzyl)-N'-[(E)-naphthalen-2-ylmethylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B10908396.png)
![5-[1-(Difluoromethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B10908398.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(benzyloxy)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B10908419.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B10908422.png)
![3-(1,3-benzoxazol-2-yl)-N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]aniline](/img/structure/B10908426.png)
![1-(2,2,2-Trifluoroethyl)-3-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B10908430.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]naphthalen-1-yl}methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B10908440.png)
![2-[(E)-{2-[2-(benzylsulfanyl)pyrimidin-4-yl]hydrazinylidene}methyl]-4-bromophenol](/img/structure/B10908441.png)
![[5-(4-Bromophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidin-2-YL](2-methylpiperidino)methanone](/img/structure/B10908449.png)
